molecular formula C8H18N2 B8259755 (4R)-1,3,3-trimethylpiperidin-4-amine

(4R)-1,3,3-trimethylpiperidin-4-amine

Cat. No.: B8259755
M. Wt: 142.24 g/mol
InChI Key: NQAINYVXJLGSMR-SSDOTTSWSA-N
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Description

(4R)-1,3,3-Trimethylpiperidin-4-amine is a chiral piperidine derivative characterized by three methyl substituents at positions 1, 3, and 3 of the piperidine ring and an amine group at position 4. Its stereochemistry (4R) is critical for its physicochemical and biological properties. Piperidine amines are widely explored in medicinal chemistry due to their versatility as intermediates and their ability to interact with biological targets such as G-protein-coupled receptors (GPCRs) and enzymes .

Properties

IUPAC Name

(4R)-1,3,3-trimethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8(2)6-10(3)5-4-7(8)9/h7H,4-6,9H2,1-3H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAINYVXJLGSMR-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(CC[C@H]1N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features & Applications References
This compound 1,3,3-Trimethyl, 4-amine (4R configuration) ~156.3 (calculated) Chiral intermediate; potential CNS activity due to compact structure
(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine 1-Benzyl, 4-methyl, 3-methylamine (3R,4R) ~260.4 Intermediate for opioid receptor ligands; resolved via ditoluoyl tartaric acid
N-(4-(tert-Butyl)benzyl)-1-phenethylpiperidin-4-amine 1-Phenethyl, 4-(tert-butylbenzyl)amine ~408.6 Bioactive in GPCR studies; synthesized via reductive amination
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine 1-Methyl, 3-(CF3-benzyl), 4-amine ~308.8 High lipophilicity; potential kinase inhibitor intermediate
(4R)-3-Methyl-N-cyclopentyl derivatives (e.g., EP 1 763 351 B9) 3-Methyl, 4-amine with cyclopentyl groups ~468.2 (e.g., C25H36F3N3O2) p97 ATPase inhibitors; trifluoromethyl enhances binding
1-(3-Chloropyridin-2-yl)piperidin-4-amine 1-(3-Chloropyridinyl), 4-amine ~211.7 Aromatic heterocycle improves solubility; used in antiviral research

Structural and Stereochemical Differences

  • Substituent Complexity : The target compound’s three methyl groups confer rigidity and steric hindrance, contrasting with bulkier substituents like benzyl () or trifluoromethylbenzyl (). These differences influence solubility and metabolic stability.
  • Stereochemistry : The (4R) configuration in the target compound parallels the (3R,4R) stereochemistry in ’s opioid intermediate, underscoring the role of chirality in receptor selectivity.

Physicochemical Properties

  • Lipophilicity : The target compound (LogP estimated ~1.5) is less lipophilic than CF3-containing analogs (LogP >3, ), favoring different pharmacokinetic profiles.

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